4-oxo-3-phenyl-4H-chromen-7-yl 4-chlorobenzoate
Description
Properties
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClO4/c23-16-8-6-15(7-9-16)22(25)27-17-10-11-18-20(12-17)26-13-19(21(18)24)14-4-2-1-3-5-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLISGGXETPCPHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl 4-chlorobenzoate typically involves the acylation of 7-hydroxy-4H-chromen-4-one with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane at room temperature. The reaction proceeds as follows:
- Dissolve 7-hydroxy-4H-chromen-4-one in dichloromethane.
- Add triethylamine to the solution.
- Slowly add 4-chlorobenzoyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for 1 hour.
- Quench the reaction with water and extract the product with dichloromethane.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-oxo-3-phenyl-4H-chromen-7-yl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as an essential building block in the synthesis of more complex organic molecules. Its chromenone structure allows for various chemical modifications, enabling the development of new compounds with tailored properties.
Biology
- Antimicrobial Properties : Research indicates that 4-oxo-3-phenyl-4H-chromen-7-yl 4-chlorobenzoate exhibits significant antimicrobial activity against various pathogens. This property makes it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis through its interaction with specific biological targets. It may act by inhibiting enzymes involved in cancer progression or by modulating signaling pathways crucial for cell survival.
Medicine
- Drug Development : The compound is being investigated for its potential role in drug development, particularly as an inhibitor for specific enzymes linked to diseases such as cancer and inflammation. Its ability to bind to active sites of enzymes suggests a mechanism by which it could effectively block substrate access, thereby inhibiting enzyme activity.
Industry
- Material Science : In industrial applications, this compound is explored for developing new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its unique chemical structure allows for modifications that can lead to innovative material solutions.
Mechanism of Action
The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl 4-chlorobenzoate involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The molecular pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Variations at the 7-Position Ester Group
The 7-position ester group significantly influences molecular weight, solubility, and biological activity. Several analogs from the same chromene scaffold have been synthesized with different ester substituents (Table 1):
Key Observations :
- The 4-chlorobenzoate group in the target compound provides a balance of lipophilicity and electronic effects, making it suitable for enzyme-binding studies .
- Hydroxyl-containing esters (e.g., 19-1766, 19-1768) increase polarity, which may enhance aqueous solubility but reduce membrane permeability .
- The trifluoromethyl analog () exhibits a higher molecular weight and enhanced stability due to fluorine’s electron-withdrawing and hydrophobic effects .
Positional Isomerism of the Oxo Group
The oxo group’s position on the chromene ring alters electronic conjugation and reactivity:
Impact of Aliphatic Chains on Physicochemical Properties
- This contrasts with the target compound’s phenyl and chlorobenzoate groups, which prioritize aromatic interactions over aliphatic effects .
Biological Activity
4-Oxo-3-phenyl-4H-chromen-7-yl 4-chlorobenzoate is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This compound features a chromenone core structure, which is significant in medicinal chemistry due to its potential pharmacological properties, including anticancer and antimicrobial activities.
Synthesis
The synthesis of this compound typically involves the acylation of 7-hydroxy-4H-chromen-4-one with 4-chlorobenzoyl chloride. The reaction is performed in dichloromethane with triethylamine as a base, yielding the desired compound with high efficiency.
The molecular formula of this compound is , with a molecular weight of approximately 372.81 g/mol. This compound exhibits a chromenone structure that can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It may inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This mechanism is crucial in pathways related to cancer cell proliferation and apoptosis induction .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have evaluated its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The IC50 values for these compounds suggest moderate to strong inhibitory effects on cell proliferation .
Table 1: Anticancer Activity Overview
| Cell Line | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 4-Oxo Compound | ~10.0 | Induction of apoptosis |
| HepG2 | 4-Oxo Compound | ~8.3 | Inhibition of cell proliferation |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It has shown efficacy against various bacterial strains, suggesting that it could serve as a lead compound for developing new antimicrobial agents .
Table 2: Antimicrobial Activity
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | ~15 µg/mL |
| Escherichia coli | ~20 µg/mL |
Case Studies and Research Findings
- Anticancer Evaluation : A study reported the synthesis and anticancer evaluation of related chromenone derivatives, showing promising results in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Molecular Docking Studies : Molecular docking studies have elucidated the interactions between these compounds and target enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), providing insights into their potential as multi-target inhibitors in cancer therapy .
- Thermal Analysis : Thermal stability assessments have indicated that these compounds maintain structural integrity under various conditions, making them suitable candidates for pharmaceutical applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-oxo-3-phenyl-4H-chromen-7-yl 4-chlorobenzoate?
- Methodological Answer : The synthesis typically involves esterification of 7-hydroxy-4-oxo-3-phenyl-4H-chromene with 4-chlorobenzoyl chloride. Key steps include:
- Reaction Conditions : Use of coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane under reflux (40–50°C) for 12–24 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol to achieve >95% purity .
- Validation : Monitor reaction progress via TLC and confirm product identity using melting point analysis and NMR spectroscopy .
Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assign peaks for the coumarin core (e.g., δ 6.2–8.5 ppm for aromatic protons) and ester carbonyl (δ ~170 ppm) .
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and ketone (C=O) at ~1650 cm⁻¹ .
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .
- X-ray Crystallography : Single-crystal diffraction (e.g., monoclinic P21/n system) using SHELXL-2018 for refinement .
Q. What are the optimal conditions for X-ray crystallographic analysis of this compound?
- Methodological Answer :
- Crystallization : Grow colorless block crystals via slow evaporation of methanol/chloroform (3:1 v/v) .
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 291 K. Cell parameters: a = 8.4408 Å, b = 26.844 Å, c = 10.4615 Å, β = 100.398° .
- Refinement : SHELXL-2018 for full-matrix least-squares refinement, achieving R-factor < 0.05. Analyze intermolecular interactions (e.g., C–H···O hydrogen bonds) using Mercury software .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HMBC can confirm ester linkage via ³J coupling between the coumarin oxygen and the benzoyl carbonyl .
- Tautomerism Checks : Test for keto-enol tautomerism using variable-temperature NMR (e.g., DMSO-d6 at 25–80°C) .
- Computational DFT : Optimize geometry at the B3LYP/6-31G(d) level and compare calculated vs. experimental NMR shifts .
Q. How to design experiments to investigate the bioactivity mechanisms of this compound?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Screen against COX-2 or α-glucosidase (IC₅₀ determination) using fluorometric assays .
- Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7), with IC₅₀ values compared to reference drugs .
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., PDB: 1CX2). Validate with mutagenesis studies .
Q. How can computational modeling predict the compound's reactivity in novel reactions?
- Methodological Answer :
- DFT Calculations :
- Reactivity Sites : Calculate Fukui indices to identify electrophilic/nucleophilic centers (e.g., C-3 of coumarin) .
- Transition States : Use Gaussian 16 to model SN2 ester hydrolysis (B3LYP/6-311++G(d,p)) and compare activation energies .
- Molecular Dynamics : Simulate solvation effects in water/DMSO using GROMACS to predict solubility and stability .
Q. How to analyze intermolecular interactions in the crystal lattice of this compound?
- Methodological Answer :
- Hydrogen Bonding : Identify C–H···O and π–π interactions (e.g., centroid distances ~3.8 Å) using Mercury .
- Hirshfeld Surfaces : Generate surfaces with CrystalExplorer to quantify contact contributions (e.g., H···H = 65%, O···H = 25%) .
- Energy Frameworks : Calculate lattice energies (electrostatic, dispersion) to assess thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
